molecular formula C12H11NO2 B8681597 6-Phenoxy-2-pyridinemethanol

6-Phenoxy-2-pyridinemethanol

Cat. No.: B8681597
M. Wt: 201.22 g/mol
InChI Key: LGNROYCDLXXDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenoxy-2-pyridinemethanol is a pyridine derivative featuring a phenoxy substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring. Pyridine-based compounds are widely studied in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions . The phenoxy group may enhance lipophilicity, while the hydroxymethyl group could contribute to solubility in polar solvents, making this compound a candidate for further exploration in drug discovery or catalysis.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(6-phenoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-5-4-8-12(13-10)15-11-6-2-1-3-7-11/h1-8,14H,9H2

InChI Key

LGNROYCDLXXDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-2-pyridinemethanol typically involves the reaction of 2-chloromethyl-6-phenoxypyridine with a suitable reducing agent. One common method is the reduction of the corresponding aldehyde or ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the starting material is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-2-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenoxy-2-pyridinemethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenoxy-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as signal transduction and metabolic pathways. The phenoxy and hydroxymethyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several pyridine derivatives with functional and substituent variations. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name Substituent at Pyridine-6 Functional Group at Pyridine-2 Molecular Formula CAS Number Key Applications
6-Phenoxy-2-pyridinemethanol Phenoxy (-OPh) Methanol (-CH₂OH) Not provided Not available Hypothesized: Drug design
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoro (-F) Pyrrolidin-3-yl-methanol Varies by analog Multiple entries Drug chemistry, biochemistry
2-(6-Methylpyridin-2-yl)-1-phenylethanone Methyl (-CH₃) Phenyl ethanone (-COPh) C₁₄H₁₃NO 1083-25-6 Synthetic intermediates
6-(Difluoromethyl)-2-pyridinemethanamine Difluoromethyl (-CF₂H) Methanamine (-CH₂NH₂) C₇H₈F₂N₂ 1211519-39-9 Pharmaceutical precursors

Key Comparative Insights

  • Hydrophobicity: The phenoxy group in this compound may confer higher lipophilicity than methyl (-CH₃) or fluorinated groups, influencing membrane permeability .
  • Functional Group Impact: Methanol (-CH₂OH): Enhances solubility in aqueous environments, making this compound suitable for formulations requiring polar solvents. Methanamine (-CH₂NH₂): In , this group enables nucleophilic reactivity, useful in forming amide bonds or salt complexes, unlike the hydroxymethyl group. Phenyl ethanone (-COPh): The ketone in is reactive in condensation reactions, contrasting with the hydroxyl group’s hydrogen-bonding capacity .
  • Applications :

    • Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry for improved pharmacokinetics .
    • Methyl-substituted derivatives (e.g., ) serve as intermediates in organic synthesis due to their stability .

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